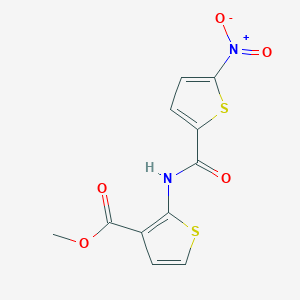

Methyl 2-(5-nitrothiophene-2-carboxamido)thiophene-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 2-(5-nitrothiophene-2-carboxamido)thiophene-3-carboxylate is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .

Vorbereitungsmethoden

The synthesis of Methyl 2-(5-nitrothiophene-2-carboxamido)thiophene-3-carboxylate typically involves the condensation of 5-nitrothiophene-2-carboxylic acid with methyl 3-aminothiophene-2-carboxylate under specific reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .

Analyse Chemischer Reaktionen

Methyl 2-(5-nitrothiophene-2-carboxamido)thiophene-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.

Condensation: The carboxylate group can participate in condensation reactions to form amides or esters.

Wissenschaftliche Forschungsanwendungen

Methyl 2-(5-nitrothiophene-2-carboxamido)thiophene-3-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex thiophene derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is explored for its potential use in drug development, particularly in designing new therapeutic agents.

Industry: The compound is used in the development of organic semiconductors and other advanced materials.

Wirkmechanismus

The mechanism of action of Methyl 2-(5-nitrothiophene-2-carboxamido)thiophene-3-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular pathways .

Vergleich Mit ähnlichen Verbindungen

Methyl 2-(5-nitrothiophene-2-carboxamido)thiophene-3-carboxylate can be compared with other thiophene derivatives such as:

Methyl 5-nitrothiophene-2-carboxylate: Similar in structure but lacks the amido group.

5-Nitro-2-thiophenecarboxaldehyde: Contains an aldehyde group instead of the carboxamido group.

N-methyl-5-nitrothiophene-2-carboxamide: Contains a methyl group on the nitrogen atom.

These compounds share similar chemical properties but differ in their specific functional groups, leading to variations in their reactivity and applications.

Biologische Aktivität

Methyl 2-(5-nitrothiophene-2-carboxamido)thiophene-3-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C12H10N2O4S2

- Molecular Weight : 306.35 g/mol

- CAS Number : Not readily available in the current literature but can be derived from its structural components.

Synthesis

The synthesis of this compound typically involves the reaction of thiophene derivatives with nitro and carboxamide groups. The process may include multiple steps such as nitration, amidation, and esterification. Detailed synthetic routes can be found in specialized chemical literature focusing on thiophene derivatives.

Antimicrobial Activity

Studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of 5-nitrothiophene have shown promising activity against various pathogens:

- Minimum Inhibitory Concentration (MIC) values have been reported for several related compounds, demonstrating effectiveness against bacteria and fungi. For example, certain nitrothiophene derivatives showed MIC values ranging from 7.8 to 39.0 µg/mL against Staphylococcus aureus and Candida albicans .

Antitumor Activity

Research has highlighted the potential antitumor effects of thiophene derivatives, particularly those containing nitro groups. A study focusing on N-substituted 2-(5-nitro-thiophene)-carboxamide derivatives revealed their ability to induce apoptosis in cancer cells through mechanisms involving DNA intercalation .

| Compound | Activity Type | Mechanism of Action | Reference |

|---|---|---|---|

| Compound A | Antimicrobial | Disruption of cell wall synthesis | |

| Compound B | Antitumor | Induction of apoptosis via DNA intercalation |

Case Studies

- Antiprotozoal Activity : A study investigated the antiprotozoal activity of various nitrothiophene derivatives, showing that some compounds exhibited significant action against Entamoeba histolytica and Trichomonas vaginalis. The structure-activity relationship suggested that the presence of nitro groups was crucial for enhancing biological activity .

- Mechanistic Insights : In vitro assays demonstrated that certain thiophene derivatives could inhibit key enzymes involved in metabolic pathways of pathogens, suggesting potential therapeutic applications in infectious diseases .

Eigenschaften

IUPAC Name |

methyl 2-[(5-nitrothiophene-2-carbonyl)amino]thiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O5S2/c1-18-11(15)6-4-5-19-10(6)12-9(14)7-2-3-8(20-7)13(16)17/h2-5H,1H3,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXXAODFUYOGAJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(SC=C1)NC(=O)C2=CC=C(S2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.